2,2,6-Trimethylheptane

Descripción

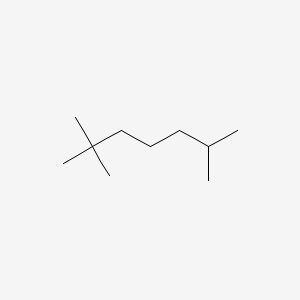

Structure

3D Structure

Propiedades

Número CAS |

1190-83-6 |

|---|---|

Fórmula molecular |

C10H22 |

Peso molecular |

142.28 g/mol |

Nombre IUPAC |

2,2,6-trimethylheptane |

InChI |

InChI=1S/C10H22/c1-9(2)7-6-8-10(3,4)5/h9H,6-8H2,1-5H3 |

Clave InChI |

FHJCGIUZJXWNET-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCC(C)(C)C |

Origen del producto |

United States |

Chemical and Physical Properties of 2,2,6 Trimethylheptane

The fundamental chemical and physical characteristics of 2,2,6-trimethylheptane are summarized below. These properties are essential for its application in fuel science and as a reference compound in chemical research.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂ | nist.govnih.govchemspider.com |

| Molecular Weight | 142.28 g/mol | nist.govnih.gov |

| Boiling Point | 148.90 °C | thegoodscentscompany.com |

| Melting Point | -105 °C | stenutz.eu |

| Density | 0.723 g/cm³ | stenutz.eu |

| CAS Number | 1190-83-6 | nist.govnih.gov |

Synthesis and Industrial Production of 2,2,6 Trimethylheptane

The industrial production of specific branched alkanes like 2,2,6-trimethylheptane is typically integrated within larger petroleum refining processes designed to improve fuel quality. General methods for increasing the content of branched alkanes in fuel mixtures include:

Isomerization: This process involves heating straight-chain alkanes (C4-C6) with a catalyst, often platinum or aluminum oxide, to rearrange them into their branched-chain isomers. thoughtco.comscienceskool.co.uk This is a key method for increasing the octane (B31449) number of gasoline.

Alkylation: In organic chemistry, alkylation is the transfer of an alkyl group. This process is used in refineries to synthesize larger branched alkanes from smaller molecules, contributing to the high-octane gasoline pool. solubilityofthings.com

Catalytic Cracking: This process breaks down large, long-chain hydrocarbons into smaller, more valuable alkanes and alkenes. The resulting mixture includes a higher proportion of branched alkanes suitable for high-performance fuels. thoughtco.comscienceskool.co.uk

While specific laboratory synthesis routes for this compound are not widely published, related structures like This compound-3,5-dione (B3056677) can be synthesized via Claisen condensation. vulcanchem.com The synthesis of this compound itself for research purposes would likely involve multi-step organic reactions based on fundamental principles of carbon-carbon bond formation.

Spectroscopic Analysis of 2,2,6 Trimethylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different hydrogen environments. The protons on the methyl groups would appear as doublets or singlets, while the methylene (B1212753) and methine protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each chemically distinct carbon atom in the molecule, allowing for confirmation of the carbon skeleton's branching pattern.

Mass Spectrometry (MS): In a mass spectrometer, 2,2,6-trimethylheptane would fragment in a predictable manner for a branched alkane. The fragmentation pattern would likely show characteristic losses of methyl (CH₃) and larger alkyl fragments, helping to identify the branching points along the heptane (B126788) chain. The National Institute of Standards and Technology (NIST) maintains mass spectrometry data for this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorption bands characteristic of alkanes. Strong C-H stretching vibrations would be observed just below 3000 cm⁻¹, and C-H bending vibrations for methyl and methylene groups would appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Environmental Fate and Degradation Pathways of 2,2,6 Trimethylheptane

Atmospheric Transformation Processes of Branched Hydrocarbons

Branched hydrocarbons like 2,2,6-trimethylheptane are components of petroleum products and can be released into the atmosphere. ontosight.ai Their fate in the air is primarily governed by chemical reactions initiated by sunlight and reactive atmospheric species.

Radical Reactions in Atmospheric Degradation Pathways

The reaction proceeds via hydrogen abstraction by the OH radical from the this compound molecule, forming a water molecule and an alkyl radical. aidic.it Due to the presence of primary, secondary, and tertiary carbon atoms in this compound, several different alkyl radicals can be formed. The abstraction of a hydrogen atom is generally easiest from a tertiary carbon, followed by a secondary, and then a primary carbon. researchgate.net

Following their formation, these alkyl radicals react rapidly with molecular oxygen (O₂) to form peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of oxygenated products, including alcohols, aldehydes, and ketones. aidic.itresearchgate.net In some cases, alkoxy radicals formed in these reactions can undergo isomerization reactions, such as 1,5 or 1,6 H-shifts, which can lead to the formation of other products, including formaldehyde. researchgate.net

Table 1: Atmospheric Reaction Data for this compound

| Parameter | Value | Reference |

| Overall OH Rate Constant | 7.4617 E-12 cm³/molecule-sec | perflavory.com |

| Atmospheric Half-Life (vs. OH) | ~2.2 days (calculated) | perflavory.com |

| Atmospheric half-life is estimated based on the OH rate constant and an average atmospheric OH radical concentration of 1.5 x 10⁶ molecules/cm³. |

Biodegradation and Abatement in Environmental Systems

When released into water or soil, this compound is subject to biodegradation, although as a branched alkane, its degradation may be slower than that of its linear counterparts. psu.edu

Studies of Biodegradation in Water and Soil

Information on the biodegradation of this compound specifically is limited. However, studies on branched alkanes in general indicate that they are susceptible to microbial degradation. The presence of quaternary carbon atoms, such as the one at the 2-position in this compound, can hinder the initial steps of biodegradation.

Biodegradation in aerobic environments typically proceeds via terminal or sub-terminal oxidation of the alkane chain by monooxygenase or dioxygenase enzymes, leading to the formation of alcohols, which are then further oxidized to aldehydes, and then to fatty acids. These fatty acids can then enter the beta-oxidation pathway. The complex branching of this compound may necessitate specific enzymatic machinery for complete degradation.

Distribution and Transport Mechanisms in Environmental Compartments

The distribution of this compound in the environment is governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Due to its low water solubility and high vapor pressure, this compound released to water is expected to volatilize rapidly to the atmosphere. Its Henry's Law Constant suggests a significant tendency to partition from water to air. noaa.gov

If released to soil, this compound is expected to have low to moderate mobility based on its estimated soil adsorption coefficient (Koc). thegoodscentscompany.com This indicates that it will have a tendency to adsorb to soil organic matter. ucanr.edu Volatilization from moist soil surfaces is also expected to be an important fate process.

Table 2: Environmental Partitioning Properties of this compound

| Property | Value | Reference |

| Water Solubility | Insoluble | ontosight.ai |

| Henry's Law Constant | 1.7 x 10⁻⁴ atm-m³/mole | noaa.gov |

| Soil Adsorption Coefficient (Koc) | 798.2 L/kg | thegoodscentscompany.com |

| Octanol/Water Partition Coefficient (log Kow) | 4.9 (estimated) | nih.gov |

Applications and Significance in Advanced Chemical Research

Role as Reference Standards in Analytical Chemistry

In the field of analytical chemistry, the purity and well-defined properties of a compound are paramount for its use as a reference standard. 2,2,6-Trimethylheptane, with its precise molecular structure and predictable behavior in analytical systems, serves as an important reference material, particularly in chromatographic techniques.

Calibration and Validation in Chromatographic Techniques

Gas chromatography (GC) is a powerful technique for separating and analyzing complex mixtures of volatile compounds. The accuracy and reliability of GC analysis depend on the precise calibration of the instrument and the validation of the analytical method. Highly branched alkanes, such as this compound, are frequently employed as reference compounds for these purposes. unl.edu

One of the key parameters used for compound identification in GC is the Kovats retention index, which normalizes retention times relative to those of n-alkanes. wikipedia.org This index is a system-independent constant that allows for the comparison of data across different instruments and laboratories. The National Institute of Standards and Technology (NIST) provides curated Kovats retention index data for this compound, which is essential for its use as a calibration standard. nist.gov By injecting a known amount of this compound and comparing its retention time to the established index, analysts can verify the performance of their GC system and ensure the accuracy of their results. The elution patterns of methyl-branched alkanes are consistent and predictable, making them ideal for this application. unl.edu

The use of quantitative structure-retention relationship (QSRR) models further enhances the utility of branched alkanes in identifying unknown compounds. researchgate.net These models correlate the gas chromatographic retention of alkanes with their molecular structure, allowing for the prediction of retention times for compounds that are not available as standards. researchgate.net The well-characterized retention behavior of this compound can contribute to the development and validation of these predictive models.

Utilization as Model Compounds in Fundamental Combustion and Fuel Studies

The combustion of hydrocarbons is a complex process involving numerous chemical reactions. To develop more efficient and cleaner combustion technologies, a fundamental understanding of the combustion chemistry of fuel components is essential. Branched alkanes are a significant component of gasoline and jet fuels, and their molecular structure has a profound impact on combustion properties such as ignition delay and soot formation. libretexts.orgkhanacademy.org

While direct experimental studies on the combustion of this compound are not extensively documented in the readily available literature, its structural isomer, 2,2,4-trimethylpentane (B7799088) (isooctane), is a primary reference fuel for determining the octane (B31449) rating of gasoline. The study of branched C10 alkanes is crucial for understanding the combustion behavior of real fuels. researchgate.net Researchers often use model compounds like trimethylheptane isomers to investigate the fundamental aspects of alkane combustion, including pyrolysis and oxidation pathways. mdpi.comwayne.edu

Studies on the pyrolysis of heptane (B126788) isomers and other branched alkanes provide valuable insights into the initial decomposition mechanisms of larger fuel molecules. wayne.edusemanticscholar.org The presence and location of methyl branches influence bond dissociation energies and the subsequent radical chain reactions that drive combustion. By studying compounds like this compound, researchers can develop and validate detailed kinetic models that simulate the complex chemical processes occurring in an engine. These models are instrumental in designing next-generation fuels with improved performance and reduced emissions.

Advanced Solvents and Intermediates in Specialized Chemical Synthesis Research

The choice of solvent can significantly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and product yields. While common solvents are widely used, specialized applications in chemical synthesis often require solvents with specific physical and chemical properties. Branched alkanes, due to their nonpolar nature and specific boiling points, can serve as valuable solvents in certain contexts.

The use of alkanes as solvents is particularly relevant in reactions involving organometallic reagents, such as Grignard and organolithium reagents. libretexts.org These highly reactive species are incompatible with protic solvents like water or alcohols. Aprotic and nonpolar solvents like alkanes provide an inert environment for these reactions to proceed. While specific examples detailing the use of this compound as a solvent in specialized synthesis are not prevalent in the literature, its properties suggest its potential utility in this area.

Furthermore, the synthesis of complex branched alkanes can be a target in itself, driven by the need for specific molecular architectures in various applications. stackexchange.com The development of synthetic routes to compounds like this compound contributes to the broader field of organic synthesis by expanding the toolbox of available building blocks and reaction methodologies.

Exploration in Materials Science as Components or Modifiers for Polyolefins

Polyolefins, such as polyethylene (B3416737) and polypropylene, are among the most widely produced plastics globally. Their properties can be tailored for a vast range of applications by controlling their molecular structure, including the degree and type of branching. The incorporation of specific branched structures can influence the material's crystallinity, melting point, and mechanical properties.

While the direct use of this compound as a monomer in olefin polymerization is not a common practice, the study of branched alkanes is relevant to understanding the structure-property relationships of polyolefins. The synthesis of functional polyolefins, where polar groups are introduced into the polymer chain, is an active area of research aimed at expanding the applications of these materials. rsc.orgmdpi.com

Future Research Directions and Emerging Methodologies

Integration of Advanced Spectroscopic and Chromatographic Techniques for Comprehensive Analysis

The complete characterization of complex mixtures containing branched alkanes like 2,2,6-trimethylheptane necessitates the use of powerful, high-resolution analytical methods. Future research will increasingly rely on the integration of multiple advanced techniques to achieve comprehensive analysis.

One of the most promising approaches is the coupling of comprehensive two-dimensional gas chromatography (GC×GC) with time-of-flight mass spectrometry (TOF-MS). copernicus.org This "hyphenated" technique offers exceptional separation capabilities, which is crucial for resolving the numerous isomers present in complex hydrocarbon mixtures. copernicus.org For instance, atmospheric samples can contain hundreds of volatile organic compounds (VOCs), and GC×GC has proven effective at separating these components, allowing for more accurate identification and quantification. copernicus.org The enhanced separation power of GC×GC, combined with the rapid and sensitive detection of TOF-MS, allows for the identification of hundreds of individual compounds in a single analysis. copernicus.org

Furthermore, the combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful strategy for detailed molecular characterization. researchgate.netresearchgate.net While GC-MS is highly effective for separating and identifying volatile compounds, NMR provides detailed structural information. researchgate.netfiveable.me This dual approach allows for the unambiguous identification of isomers and the elucidation of complex molecular structures, which can be challenging with a single technique alone. researchgate.netfiveable.me

| Technique | Principle | Application in Branched Alkane Analysis | Key Advantage |

|---|---|---|---|

| GC×GC-TOF-MS | Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry. | Separation and identification of hundreds of volatile organic compounds in complex mixtures. copernicus.org | Superior resolving power for isomeric complexity. copernicus.org |

| GC-MS | Separation of volatile compounds by gas chromatography followed by detection with mass spectrometry. uomustansiriyah.edu.iq | Identification and quantification of a wide range of volatile metabolites and hydrocarbons. researchgate.net | High sensitivity and extensive libraries for compound identification. mdpi.com |

| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to provide detailed information about molecular structure. fiveable.memdpi.com | Provides detailed structural elucidation of complex molecules, complementing MS data. fiveable.me | Non-destructive and provides unambiguous structural information. mdpi.com |

Development of Novel Computational Models for Complex Branched Alkane Systems

Computational modeling is becoming an indispensable tool for understanding the behavior of complex molecules. For branched alkanes, novel computational models are being developed to predict their physical properties, reactivity, and environmental impact.

One area of active research is the development of more accurate force fields and simulation methods for branched molecules. For example, new Configurational-Bias Monte Carlo (CBMC) methods are being designed to be more computationally efficient and to accurately generate the distribution of angles for any branched molecular architecture. acs.org These models are crucial for predicting thermophysical properties such as vapor-liquid coexistence curves (VLCC), critical points, and boiling points. acs.org The Transferable Potentials for Phase Equilibria (TraPPE-UA) force field is an example of a united-atom model that provides a reasonable description of the fluid phases of various alkanes. acs.org

Molecular dynamics (MD) simulations are another powerful tool for investigating the behavior of complex systems at the molecular level. nih.govhw.ac.uk These simulations can provide insights into the dynamic processes of molecules, aiding in the understanding of everything from biochemical processes to the lubrication properties of base oils. nih.govmdpi.com For branched alkanes, MD simulations can be used to study their conformational changes, interactions with surfaces, and transport properties.

Furthermore, models are being developed to predict the atmospheric chemistry of branched alkanes. The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model, for instance, has been extended to predict the formation of secondary organic aerosols (SOA) from the multiphase reactions of various branched alkanes. copernicus.org This is significant because branched alkanes are a major component of hydrocarbons in urban environments, and their potential to form SOA is not yet fully understood. copernicus.orgresearchgate.net

| Computational Method | Description | Application to Branched Alkanes | Significance |

|---|---|---|---|

| Configurational-Bias Monte Carlo (CBMC) | A Monte Carlo method that efficiently samples the conformational space of complex molecules. acs.org | Predicting thermophysical properties like boiling points and critical points. acs.org | Improves the accuracy of property predictions for branched systems. acs.org |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. nih.govhw.ac.uk | Studying conformational dynamics, interactions, and transport properties. mdpi.com | Provides a dynamic, atomistic view of molecular behavior. nih.gov |

| UNIPAR Model | A model that simulates SOA formation via multiphase partitioning and aerosol-phase reactions. copernicus.org | Predicting the potential of branched alkanes to form secondary organic aerosols in the atmosphere. copernicus.org | Helps to understand the environmental impact of branched alkane emissions. copernicus.orgresearchgate.net |

Green Chemistry Principles in the Synthesis and Degradation of Branched Alkanes

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis and degradation of branched alkanes.

A key area of research is the development of biocatalytic processes for the synthesis of complex molecules. srce.hr Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild reaction conditions, which reduces energy consumption and waste. srce.hrmdpi.com For example, enzymes like lipases are used in the synthesis of biodiesel through the transesterification of oils. mdpi.com Research is ongoing to discover and engineer new enzymes that can be used in one-pot, multi-step biocatalytic cascades for the efficient synthesis of valuable chemicals. nih.goventrechem.com

The use of renewable feedstocks is another cornerstone of green chemistry. There is significant interest in producing highly-branched alkanes, which are valuable as high-octane components of gasoline, from biomass-derived sources rather than petroleum. researchgate.net This involves developing chemo-catalytic methods to convert bio-oil or raw biomass into densely-branched isoalkanes and cycloalkanes. researchgate.net

In terms of degradation, green chemistry principles are being applied to develop more environmentally friendly methods for breaking down hydrocarbons. This includes the use of biocatalysts for the degradation of plastic waste, such as polyethylene (B3416737), into valuable branched alkanes. researchgate.net This approach not only addresses the problem of plastic pollution but also provides a route to upcycle waste into useful chemical products. researchgate.net

Advancements in In-Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

Understanding the mechanisms of chemical reactions is crucial for optimizing processes and developing new synthetic routes. In-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining mechanistic insights. spectroscopyonline.comyoutube.com

Infrared (IR) and Raman spectroscopy are two of the most widely used in-situ techniques. mt.comphotothermal.com IR spectroscopy is particularly sensitive to molecules with polar bonds and is effective for identifying organic functional groups. photothermal.commdpi.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide information about the molecular backbone and crystal lattice structure. mt.comphotothermal.comyoutube.com The complementary nature of these two techniques makes their combined use particularly powerful for reaction analysis. photothermal.commdpi.com

Recent advancements in these techniques, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Surface-Enhanced Raman Spectroscopy (SERS), offer enhanced sensitivity for studying surface species and intermediates in catalytic reactions. mdpi.comyoutube.comchemcatbio.org These methods allow researchers to identify transient species that would be impossible to detect with traditional offline analysis. spectroscopyonline.com

Other in-situ techniques being explored include X-ray Absorption Spectroscopy (XAS), which can provide information about the valence state and coordination geometry of catalytic sites, and Nuclear Magnetic Resonance (NMR) spectroscopy, which offers detailed structural information in a non-destructive manner. mdpi.comchemcatbio.orgfrontiersin.org The information gathered from these advanced in-situ methods is critical for identifying active catalytic sites, understanding reaction pathways, and elucidating deactivation mechanisms. youtube.comchemcatbio.orgfrontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.